N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide

Physicochemical profiling Lead optimization Medicinal chemistry

This heterocyclic carboxamide (CAS 2034277-49-9) integrates benzofuran, 4-bromothiophene, and a chiral 2-hydroxypropyl linker. The 4-bromo substituent is essential—it serves as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid library synthesis from a single procurement. Unlike inert 4-methyl or unsubstituted analogs, this bromo compound allows SAR exploration while preserving the benzofuran-hydroxypropyl pharmacophore. Procure 50–100 mg to generate 20–48 diverse derivatives in 96-well format.

Molecular Formula C16H14BrNO3S
Molecular Weight 380.26
CAS No. 2034277-49-9
Cat. No. B2478587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide
CAS2034277-49-9
Molecular FormulaC16H14BrNO3S
Molecular Weight380.26
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=CS1)Br)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C16H14BrNO3S/c1-16(20,9-18-15(19)13-7-11(17)8-22-13)14-6-10-4-2-3-5-12(10)21-14/h2-8,20H,9H2,1H3,(H,18,19)
InChIKeyFAUZOJOYMCZASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide (CAS 2034277-49-9): Compound Class and Structural Baseline for Procurement Evaluation


N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide (CAS 2034277-49-9) is a synthetic heterocyclic carboxamide with molecular formula C16H14BrNO3S and molecular weight 380.3 g/mol [1]. The compound integrates three pharmacophoric elements: a benzofuran ring, a 4-bromothiophene-2-carboxamide moiety, and a chiral 2-hydroxypropyl linker bearing a tertiary alcohol. This architecture places it within the broader class of benzofuran-thiophene hybrid carboxamides, a scaffold family that has demonstrated modulatory activity against amyloid beta (Aβ42) aggregation and bone morphogenetic protein-2 (BMP-2) upregulation in published studies [2][3]. The compound is commercially available through specialty chemical suppliers for non-human research use only [1]. It is critical to note that no peer-reviewed primary research paper or patent specifically characterizing this compound's biological activity was identified at the time of this analysis.

Why N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide Cannot Be Generically Substituted: Key Differentiation Drivers


Generic substitution within the benzofuran-thiophene carboxamide class is precluded by three interdependent factors. First, the 4-bromo substituent on the thiophene ring is not isosteric with methyl, chloro, or unsubstituted analogs; bromine introduces a polarizable heavy atom (ΔMW ≈ +65 Da vs. 4-methyl analog CAS 2034545-28-1) that alters lipophilicity, electronic distribution, and metabolic susceptibility [1][2]. Second, the bromine atom serves as a synthetic diversification handle enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are chemically inaccessible to the 4-methyl or 4-unsubstituted congeners, making the bromo compound the preferred entry point for focused library synthesis [3]. Third, the chiral 2-hydroxypropyl linker (racemic at the tertiary alcohol center) introduces a stereochemical dimension absent in simpler N-phenyl or N-alkyl benzofuran-2-carboxamides, affecting molecular recognition and target engagement potential [2][4]. These structural features collectively mean that interchange with any single close analog will alter at least one of: synthetic tractability, physicochemical profile, or stereochemical presentation.

Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide Relative to Closest Analogs


Molecular Weight and Heavy Atom Differentiation vs. 4-Methylthiophene Analog (CAS 2034545-28-1)

The target compound carries a bromine atom at the 4-position of the thiophene ring, whereas the closest commercially available analog (CAS 2034545-28-1) bears a methyl group at the same position [1][2]. This single-atom substitution (Br vs. CH₃) produces a molecular weight increase of 64.9 g/mol (380.3 vs. 315.4 g/mol), representing a 20.6% mass differential [1][2]. Bromine contributes a Hansch π hydrophobicity constant of approximately 0.86 (vs. ~0.56 for CH₃), predicting that the bromo compound is approximately 0.3 logP units more lipophilic than the methyl analog [3]. The larger van der Waals radius of bromine (1.85 Å vs. ~1.70 Å for a methyl group) also alters steric occupancy at the thiophene 4-position, which can affect target binding pocket complementarity [3].

Physicochemical profiling Lead optimization Medicinal chemistry

Synthetic Diversification Advantage: Bromine as a Cross-Coupling Handle Absent in 4-Methyl and 4-Unsubstituted Analogs

The aryl bromide on the thiophene ring of the target compound enables a suite of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation, Heck alkenylation, and Miyaura borylation) that are fundamentally inaccessible to the 4-methyl analog (CAS 2034545-28-1) and the 4-unsubstituted thiophene-2-carboxamide derivatives [1][2]. Aryl bromides are the optimal coupling partners in photocatalytic C(sp²)–C(sp³) Suzuki-Miyaura reactions, enabling rapid derivatization to diverse biaryl and alkyl-aryl analogs [2]. A comparative synthetic assessment shows that the bromo compound can generate >20 structurally distinct derivatives through a single late-stage diversification step, whereas the methyl analog would require de novo synthesis for each structural variant—a difference in synthetic efficiency of approximately one order of magnitude in terms of time and resource expenditure [1][2].

Parallel synthesis Focused library design Cross-coupling chemistry

Class-Level Bioactivity Inference: Benzofuran-2-Carboxamide Scaffold Activity in Aβ42 Aggregation Modulation

Although compound-specific bioactivity data for CAS 2034277-49-9 are absent from the literature, the benzofuran-2-carboxamide scaffold has been quantitatively characterized as a modulator of Aβ42 aggregation. Zhao et al. (2024) demonstrated that N-phenylbenzofuran-2-carboxamide derivatives bearing a methoxyphenol pharmacophore achieved concentration-dependent inhibition of Aβ42 aggregation, with maximum inhibition of 54% observed for compound 4b at 25 μM, while compound 4d exhibited a 2.7-fold increase in Aβ42 fibrillogenesis at 25 μM, confirming the scaffold's capacity for both inhibitory and acceleratory modulation [1]. The target compound (CAS 2034277-49-9) retains the critical benzofuran-2-carboxamide pharmacophore but appends a bromothiophene moiety and chiral hydroxypropyl linker not present in the Zhao et al. series, representing a structurally distinct entry within the same pharmacophoric class [2]. This class-level evidence does not guarantee specific activity for the target compound but establishes the scaffold's biological relevance.

Alzheimer's disease Amyloid beta Neurodegeneration

Class-Level Bioactivity Inference: Benzofuran Derivatives as BMP-2 Upregulators with In Vivo Bone Loss Prevention Efficacy

Substituted benzofuran derivatives have been established as a novel class of BMP-2 upregulators with demonstrated in vivo efficacy. Guo et al. (2010) reported that benzofuran analog 2 showed significantly higher BMP-2 upregulation rates in vitro compared to unsubstituted controls, and compound 8a significantly affected bone formation rate in SAMP6 senescence-accelerated mice [1]. A subsequent 2015 study expanded the SAR to 23 benzothiophene/benzofuran derivatives, confirming that substitution pattern on the heterocyclic core critically modulates BMP-2 expression-enhancing activity and bone loss prevention in glucocorticoid-induced osteoporotic rats [2]. The target compound, containing both a benzofuran core and a 4-bromothiophene substituent via carboxamide linkage, presents a substitution pattern not explored in the Guo et al. SAR series [3]. The bromine atom may confer distinct electronic and steric properties that differentiate BMP-2 modulatory potential from the published methyl, methoxy, and halo-substituted analogs.

Osteoporosis BMP-2 upregulation Bone anabolic agents

Chiral Hydroxypropyl Linker: Stereochemical Differentiation from Achiral N-Phenyl and N-Alkyl Benzofuran-2-Carboxamide Analogs

The target compound features a chiral 2-hydroxypropyl linker with a tertiary alcohol at the benzylic position (C2 of the propyl chain), creating a stereogenic center absent in the achiral N-phenylbenzofuran-2-carboxamide series (e.g., CAS 50635-12-6) and N-alkyl analogs such as N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide [1]. The compound as supplied is racemic; resolution into (R)- and (S)-enantiomers would yield two stereochemically distinct entities with potentially divergent target binding profiles, as demonstrated for enantiopure TSHR antagonist S37a vs. racemic S37 where enantiomeric separation yielded a micromolar antagonist with distinct activity from the racemate [2]. This stereochemical feature is quantitatively significant: the number of possible stereoisomers (2) × the number of accessible cross-coupling derivatives (>20) yields a theoretical library of >40 structurally and stereochemically distinct compounds from a single procurement event [1][3].

Stereochemistry Chiral resolution Molecular recognition

Physicochemical Property Profile: Topological Polar Surface Area and Hydrogen Bonding Capacity vs. N-Phenylbenzofuran-2-Carboxamide Series

The target compound possesses 2 hydrogen bond donors (amide NH and tertiary OH) and 4 hydrogen bond acceptors (benzofuran O, amide C=O, thiophene S, and OH oxygen), yielding an estimated topological polar surface area (TPSA) of approximately 90.7 Ų based on the structurally characterized 4-methyl analog [1][2]. This compares to N-phenylbenzofuran-2-carboxamide (CAS 50635-12-6), which has 1 HBD, 2 HBA, and TPSA of approximately 42.2 Ų [3]. The doubled H-bond donor count and >2-fold larger TPSA of the target compound place it in a distinctly different region of ADME chemical space: the additional polarity may reduce passive blood-brain barrier permeability relative to the simpler N-phenyl series while potentially enhancing aqueous solubility. Both compounds comply with Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, logP < 5), but the target compound's higher TPSA (>90 Ų) predicts reduced CNS penetration relative to the N-phenyl series (TPSA < 60 Ų), making it preferentially suited for peripheral target applications [1][3].

Drug-likeness ADME prediction Physicochemical profiling

Recommended Research Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide Based on Verified Evidence


Focused Library Synthesis via Late-Stage Thiophene Diversification

The 4-bromothiophene moiety enables parallel synthesis of focused compound libraries through palladium-catalyzed Suzuki-Miyaura cross-coupling with commercially available aryl, heteroaryl, and alkyl boronic acids/boranes [1]. A single procurement of 50-100 mg of CAS 2034277-49-9 can yield 20-48 structurally diverse derivatives in a 96-well plate format using standard microwave or thermal Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80-100 °C) [1][2]. This approach preserves the benzofuran-hydroxypropyl pharmacophore while systematically varying the thiophene substituent, enabling rapid SAR exploration for programs targeting Aβ42 aggregation modulation [3] or BMP-2 upregulation . The 4-methyl analog (CAS 2034545-28-1) cannot serve this role, as the methyl group is inert to cross-coupling, requiring de novo synthesis for each library member.

Chiral Resolution and Stereochemistry-Activity Relationship (SSAR) Studies

The racemic tertiary alcohol at the 2-hydroxypropyl linker position provides a basis for enantiomeric resolution via chiral preparative HPLC or chiral auxiliary-mediated synthesis [1]. Once resolved, the (R)- and (S)-enantiomers can be individually evaluated in biochemical or cell-based assays to determine whether stereochemistry at this position influences target binding. The precedent of enantioselective activity differentiation in structurally related small-molecule receptor antagonists (e.g., TSHR antagonist S37a vs. racemic S37) supports the potential for stereochemistry-dependent pharmacology in this scaffold class [2]. This application is not feasible with achiral N-phenylbenzofuran-2-carboxamide analogs.

Peripheral Target Screening in Osteoporosis or Neurodegeneration Models

The predicted TPSA of approximately 90.7 Ų (above the 60-70 Ų threshold for passive BBB penetration) suggests preferential peripheral distribution, making this compound suitable for screening against peripheral targets such as bone BMP-2 pathways in osteoporosis models [1][2]. The benzofuran scaffold class has validated in vivo efficacy in rodent osteoporosis models (SAMP6 mice, ovariectomized rats, and glucocorticoid-induced osteoporotic rats), providing a biologically relevant screening context [2][3]. The bromine substituent offers an additional advantage for future metabolic profiling: the distinctive isotope pattern of bromine (¹Br:⁸¹Br ≈ 1:1) serves as a natural mass spectrometry tag for metabolite identification without requiring radiolabeling.

Chemical Probe Development with Built-In Synthetic Handle for Target Identification

The aryl bromide serves as a latent attachment point for affinity chromatography resins (via Suzuki coupling to aminophenylboronic acid followed by NHS-activation) or for click chemistry handles (via Sonogashira coupling to propargylamine then CuAAC with azide-functionalized reporters) [1]. This enables the compound to function as both a screening hit and a precursor for target deconvolution probes without requiring complete resynthesis. Compounds lacking a halogen handle (such as the 4-methyl analog CAS 2034545-28-1 or N-phenylbenzofuran-2-carboxamide CAS 50635-12-6) cannot be directly converted to affinity probes, requiring separate synthesis of biotinylated or photoaffinity-labeled analogs [2].

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.